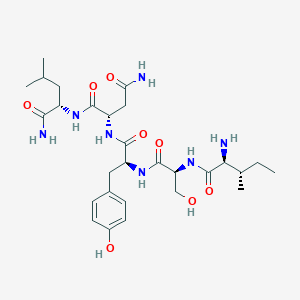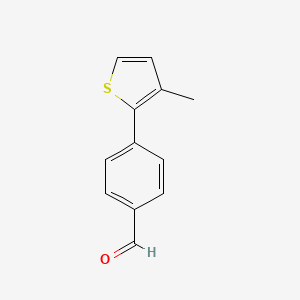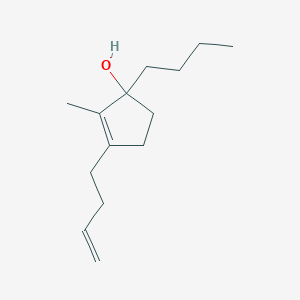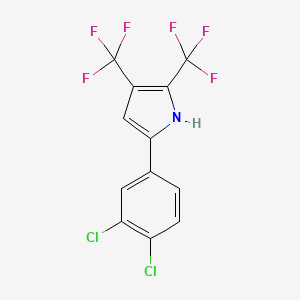
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, and methoxy and methyl groups attached to the phenyl rings at the 9 position of the fluorene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy groups. These substituents affect the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Lacks the methoxy and methyl groups, resulting in different reactivity and applications.
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene: Similar but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is unique due to the specific combination of bromine, methoxy, and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized materials and compounds.
Propriétés
Numéro CAS |
675603-45-9 |
|---|---|
Formule moléculaire |
C29H24Br2O2 |
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-bis(4-methoxy-3-methylphenyl)fluorene |
InChI |
InChI=1S/C29H24Br2O2/c1-17-13-19(5-11-27(17)32-3)29(20-6-12-28(33-4)18(2)14-20)25-15-21(30)7-9-23(25)24-10-8-22(31)16-26(24)29/h5-16H,1-4H3 |
Clé InChI |
BJQRITQEMQPLOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)


